2-Chloro-6-phenylhexanoic acid
Description
2-Chloro-6-phenylhexanoic acid (C₁₂H₁₅ClO₂) is a substituted hexanoic acid featuring a chlorine atom at the 2-position and a phenyl group at the 6-position. Chlorinated aromatic carboxylic acids are of interest in pharmaceutical and agrochemical research due to their bioactivity and stability.
Properties
CAS No. |
128409-71-2 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
2-chloro-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H15ClO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |
InChI Key |
OJBVZBJCKQECIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |
Synonyms |
2-chloro-6-phenylhexanoate 2-chloro-6-phenylhexanoic acid 2-CPH |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.
Mechanistic Notes :
-
Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol.
-
Amidation : Activation via acyl chloride intermediate (using SOCl<sub>2</sub>) precedes reaction with ammonia.
Deprotection and Functional Group Interconversion
The chlorine atom participates in nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dechlorination | Zn, AcOH | 6-Phenylhexanoic acid | 90% | |
| Elimination | KOtBu, DMSO | 6-Phenylhex-2-enoic acid | 68% |
Key Observations :
-
Dechlorination : Zinc in acetic acid reduces the C–Cl bond to C–H, retaining the phenyl and carboxylic acid groups.
-
Elimination : Strong base induces β-hydrogen abstraction, forming an α,β-unsaturated carboxylic acid.
Ring-Opening and Cyclization
The compound participates in lactam formation under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lactam formation | NaOH, EtOH, reflux | 2-Chloro-6-phenylcaprolactam | 65% |
Mechanistic Pathway :
-
Intramolecular nucleophilic attack by the amine (if present) or alcohol on the activated carbonyl forms a six-membered lactam.
Oxidation and Reduction
The alkyl chain and functional groups undergo redox transformations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-Ethylhexanoic Acid (C₈H₁₆O₂)
- Molecular Weight: 144.21 vs. 232.70 for 2-Chloro-6-phenylhexanoic acid.
- Physical Properties: Boiling point: 199°C (2-Ethylhexanoic acid) . Density: 0.87 (2-Ethylhexyl acetate) .
- Functional Impact: The ethyl branch at position 2 reduces polarity compared to chlorine, leading to lower acidity. The phenyl group in this compound likely increases steric hindrance and aromatic interactions, reducing solubility in polar solvents.
(b) (R)-(-)-2-Methoxy-2-phenylacetic Acid (C₉H₁₀O₃)
- Molecular Weight : 166.17 vs. 232.70.
- Physical Properties :
- Functional Impact: The methoxy group (electron-donating) in this compound lowers acidity compared to the electron-withdrawing chlorine in this compound. The phenyl group’s position also affects conjugation and reactivity.
(c) 6-Chloro-2-methylphenoxyacetic Acid (C₉H₉ClO₃)
- Molecular Weight : 200.62 vs. 232.70.
- Functional Impact: The chlorine at position 6 in this phenoxyacetic acid derivative enhances electrophilic substitution reactivity. In this compound, the chlorine at position 2 may stabilize the carboxylate anion, increasing acidity .
Physicochemical Properties Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-phenylhexanoic acid in laboratory settings?
- Methodological Answer : A common approach involves the Friedel-Crafts acylation of benzene derivatives with chloro-substituted acyl chlorides, followed by hydrolysis to yield the carboxylic acid. For example, reacting 6-phenylhexanoyl chloride with a chlorinating agent (e.g., PCl₃) under controlled conditions can produce the chloro-substituted intermediate, which is then hydrolyzed to the final product. Reaction monitoring via TLC and purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) : Confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and the chloro-substituted aliphatic chain (e.g., CH₂Cl protons at δ 3.5–4.0 ppm) .
- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times and mass spectra with reference standards .
- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Employ ion-pair chromatography or derivatization followed by GC-MS. For example, derivatize the carboxylic acid group with diazomethane to form the methyl ester, enhancing volatility for GC analysis. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate reaction pathways, such as decarboxylation or halogen displacement, aiding in catalyst design .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions. SHELXL (via Olex2 GUI) is widely used for structure refinement, particularly for halogen-heavy molecules .
- 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign overlapping signals in complex spectra .
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to trace specific functional group interactions .
Q. How does the chlorination position influence the acid dissociation constant (pKa) of phenylhexanoic acids?
- Methodological Answer : Perform potentiometric titrations in aqueous-organic solvents (e.g., water/DMSO mixtures) to measure pKa. Compare trends with computational predictions (e.g., COSMO-RS solvation models). For this compound, the electron-withdrawing Cl group lowers pKa by stabilizing the deprotonated form, which can be validated via UV-Vis titration at λ = 260 nm .
Q. What experimental designs minimize byproduct formation during the synthesis of this compound?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselective acylation.
- In Situ Monitoring : Use FTIR to track acyl chloride intermediates (C=O stretch at ~1800 cm⁻¹) and halt reactions at optimal conversion .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Potential causes include polymorphic forms or residual solvents. Characterize via:
- DSC/TGA : Identify phase transitions or solvent loss.
- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
